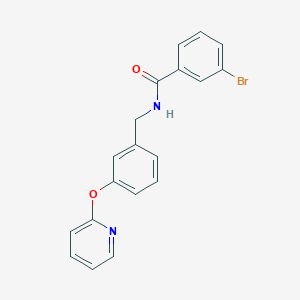

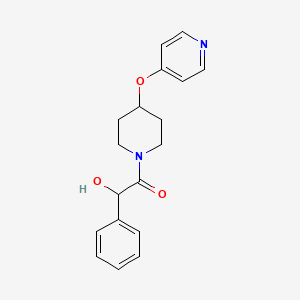

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, including drug discovery, organic synthesis, and material science.

Synthesis Analysis

The compound can be synthesized from condensation reactions of 3-bromobenzoyl chloride with 2-aminopyridine or 2-aminopyrimidine using standard condensation reaction conditions and subsequent column chromatography .Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

The molecular weight of “3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide” is 277.12 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Synthesis and Biological Evaluation

A notable research direction involves the synthesis and biological evaluation of similar compounds to 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide. Studies have synthesized various derivatives for evaluation against a range of biological targets. For example, novel 3-bromo derivatives were synthesized and assessed for their insecticidal and fungicidal activities, demonstrating the compound's potential in agricultural and pest control applications (Zhu et al., 2014). Similarly, compounds with structural similarities have been evaluated against tumor-cell lines and a variety of viruses, although no marked biological activity was found in some cases (Hemel et al., 1994).

Antibacterial Activity

The antibacterial activity of benzamide derivatives has also been a focus, with N-(3-Hydroxy-2-pyridyl)benzamides synthesized and tested against various bacteria strains. Some of these compounds showed promising antibacterial properties, highlighting the potential of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide analogs in developing new antibiotics (Mobinikhaledi et al., 2006).

Photocatalytic Degradation Studies

Research on photocatalytic degradation utilizing similar compounds demonstrates their potential in environmental applications, particularly in water treatment. The kinetics and products of photocatalytic degradation of pyridine in water using TiO2 have been explored, suggesting that derivatives of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide could be investigated for their photocatalytic properties in degrading toxic chemicals (Maillard-Dupuy et al., 1994).

Non-Peptide Small Molecular Antagonist Synthesis

The compound and its derivatives have been synthesized as non-peptide small molecular antagonists for various receptors, indicating their relevance in drug discovery for targeting specific biological pathways. This highlights the compound's potential in pharmacology and therapeutics (Bi, 2015).

Mechanism of Action

Mode of Action

The exact mode of action of 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide is currently unknown . As a benzamide derivative, it may interact with its target through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

properties

IUPAC Name |

3-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2/c20-16-7-4-6-15(12-16)19(23)22-13-14-5-3-8-17(11-14)24-18-9-1-2-10-21-18/h1-12H,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTLIUWKGYYBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2776470.png)

![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)

![N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2776473.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)

![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)

![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)

![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)